![molecular formula C18H13ClN2OS2 B2870425 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-06-4](/img/no-structure.png)

7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of fused pyrimidine. Fused pyrimidines are common in many natural products as well as synthetic drugs with various activities . The compound also contains a thione group (-C=S), which is a sulfur analog of a carbonyl group, and a methylthio group (-SCH3), which is a sulfur analog of a methyl ether group .

Molecular Structure Analysis

The compound likely has a planar aromatic pyrimidine ring system, with the chloro, methylthio, and phenyl groups providing different electronic and steric effects .Chemical Reactions Analysis

Pyrimidines can undergo a variety of reactions, including nucleophilic aromatic substitution reactions . The thione group can potentially be oxidized to a sulfoxide or sulfone, and the methylthio group can undergo various S_N2 reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar thione and methylthio groups could increase its solubility in polar solvents .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione:

Anticancer Research

This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Properties

Due to its chemical structure, this compound exhibits strong antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This property is being explored for developing supplements and pharmaceuticals aimed at reducing oxidative damage .

Photodynamic Therapy

The compound’s unique chromophore structure makes it suitable for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. This compound’s ability to absorb light and generate reactive species makes it a promising agent for PDT applications .

作用機序

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione' involves the condensation of 4-(methylthio)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate to form 7-chloro-2-(4-(methylthio)phenyl)-3H-chromen-4-one. This intermediate is then reacted with guanidine carbonate to form the final product, 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "7-chloro-3H-chromen-4-one", "ammonium acetate", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 4-(methylthio)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate to form 7-chloro-2-(4-(methylthio)phenyl)-3H-chromen-4-one.", "Step 2: Reaction of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromen-4-one with guanidine carbonate to form 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione." ] } | |

CAS番号 |

902939-06-4 |

分子式 |

C18H13ClN2OS2 |

分子量 |

372.89 |

IUPAC名 |

7-chloro-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C18H13ClN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |

InChIキー |

GUJYBMMKTQMTAQ-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

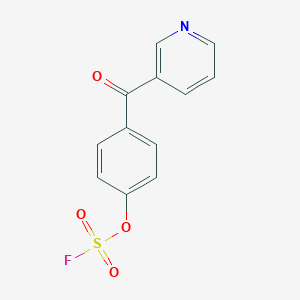

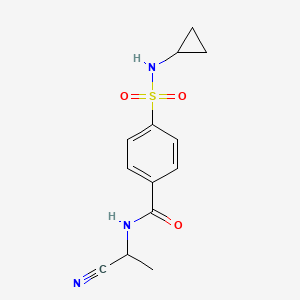

![methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2870343.png)

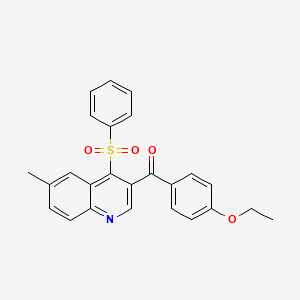

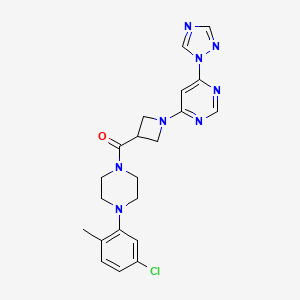

![ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate](/img/structure/B2870347.png)

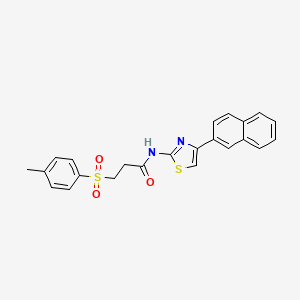

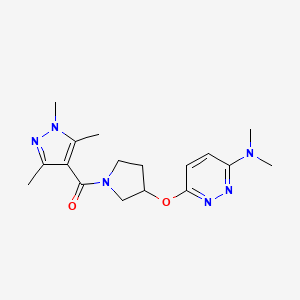

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)

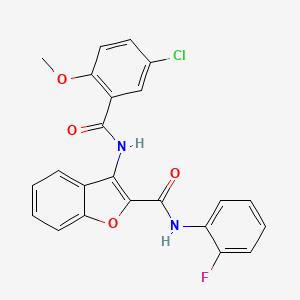

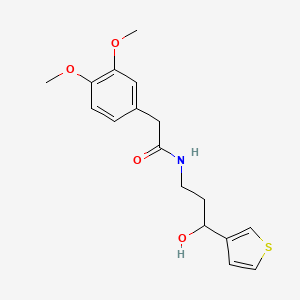

![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)

![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)

![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)